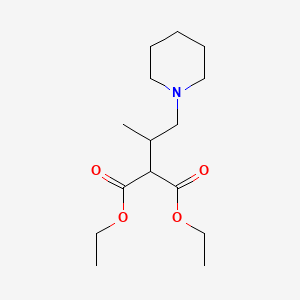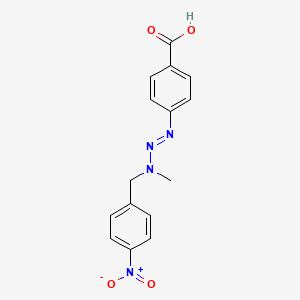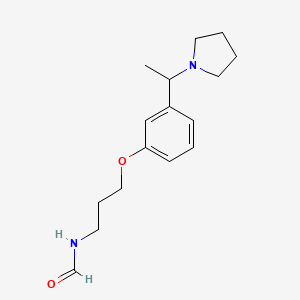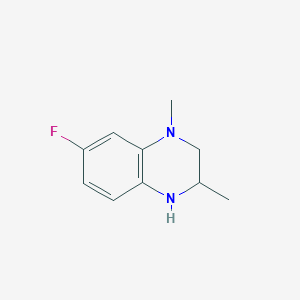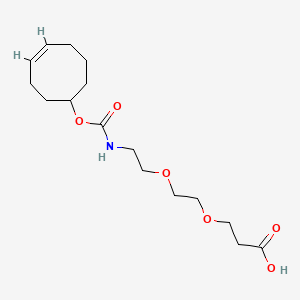
3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid is a complex organic compound with a unique structure that includes a cyclooctene ring, an amide linkage, and multiple ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid typically involves multiple steps One common approach is to start with cyclooctene, which undergoes a series of reactions to introduce the carbonyl and amide groups The ethoxy groups are then added through etherification reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid involves its interaction with specific molecular targets. The cyclooctene ring and amide linkage allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. The ethoxy groups enhance the compound’s solubility and facilitate its transport within biological systems.
類似化合物との比較
Similar Compounds
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid: This compound has a similar structure but lacks the cyclooctene ring and carbonyl group.
3-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)propanoic acid: This compound has hydroxyl groups instead of the amide linkage.
Uniqueness
The presence of the cyclooctene ring and the specific arrangement of functional groups make 3-(2-(2-(((Cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoic acid unique
特性
分子式 |
C16H27NO6 |
|---|---|
分子量 |
329.39 g/mol |
IUPAC名 |
3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C16H27NO6/c18-15(19)8-10-21-12-13-22-11-9-17-16(20)23-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13H2,(H,17,20)(H,18,19)/b2-1- |
InChIキー |
QSADMTUKGBWTTN-UPHRSURJSA-N |
異性体SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)O |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


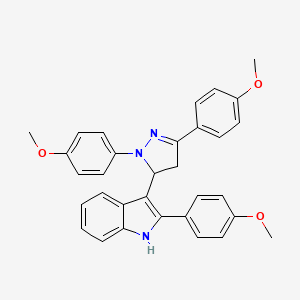
![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)
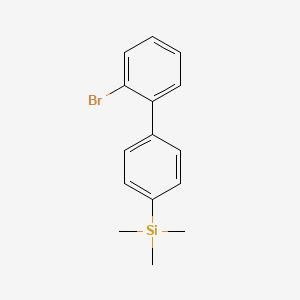
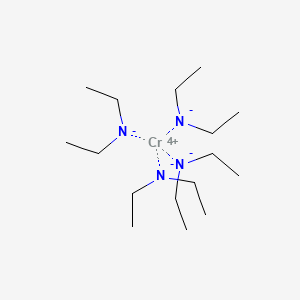

![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
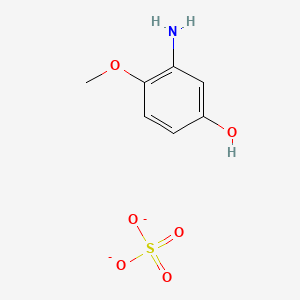
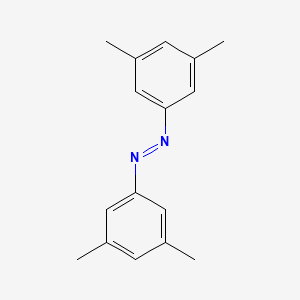
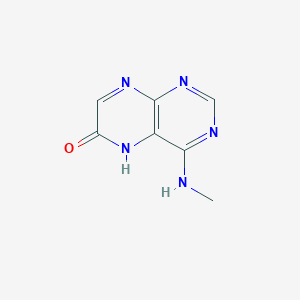
![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)
